molecular formula C9H10BrN B1377266 3-Bromo-5-cyclopropyl-4-methylpyridine CAS No. 1404367-13-0

3-Bromo-5-cyclopropyl-4-methylpyridine

Cat. No. B1377266
M. Wt: 212.09 g/mol
InChI Key: AJVONRWPXIZBMA-UHFFFAOYSA-N
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Patent
US09073929B2

Procedure details

To a stirred solution of 3,5-dibromo-4-methylpyridine (1.0 g, 0.0039 mol) and cyclopropylboronic acid (0.34 g, 0.0039 mol) in the mixture of 1,4-dioxan (35 mL) and water (15 mL) was added cesium carbonate (2.59 g, 0.00797 mol). Reaction mass was purging with argon for the 20 min. After 20 min, Pd(dppf)2Cl2 (0.14 g, 0.000199 mol) was added. The reaction mixture was heated to 100° C. and stirred for 6 h. The reaction mixture was cooled to room temperature, filtered the reaction mixture through CELITE bed and the CELITE bed was thoroughly washed with ethyl acetate. The filtrate was concentrated under vacuum. The residue was dissolved with dichloromethane and washed with water, saturated aqueous sodium chloride solution, dried over sodium sulphate, concentrated under vacuum, which was purified with silica gel (60-120) column chromatography by 0-2.5% ethyl acetate in hexane to afford the title compound (IN-14). 1H NMR (400 MHz, CdCl3) δ 8.51 (s, 1H), 8.17 (s, 1H), 2.52 (s, 3H), 1.87-1.82 (m, 1H), 1.03-0.99 (m 2H), 0.71-0.68 (m, 2H). MS (M+1): 211.8.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:9])[C:7]=1[CH3:8].[CH:10]1(B(O)O)[CH2:12][CH2:11]1.O1CCOCC1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O>[Br:9][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([CH:10]2[CH2:12][CH2:11]2)[C:7]=1[CH3:8] |f:3.4.5,6.7.8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC=C(C1C)Br
Name
Quantity
0.34 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
35 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.59 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
0.14 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mass
CUSTOM
Type
CUSTOM
Details
was purging with argon for the 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered the reaction mixture through CELITE bed
WASH
Type
WASH
Details
the CELITE bed was thoroughly washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved with dichloromethane
WASH
Type
WASH
Details
washed with water, saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum, which
CUSTOM
Type
CUSTOM
Details
was purified with silica gel (60-120) column chromatography by 0-2.5% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=NC=C(C1C)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.